3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid
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Overview
Description
3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid is an organic compound with a complex structure that includes bromine, ethoxy, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor benzoic acid derivative, followed by the introduction of ethoxy and benzyl groups through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ethoxy group can participate in esterification or hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzoic acid
- 4-Bromo-3-bromomethyl-benzoic acid ethyl ester
- 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Uniqueness
3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid is unique due to the presence of the 3-methylbenzyl group, which can impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-5-11(2)7-12/h4-9H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYJKEJFLAIRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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